molecular formula C11H9N3O B1291036 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole CAS No. 941716-86-5

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole

Cat. No.: B1291036
CAS No.: 941716-86-5
M. Wt: 199.21 g/mol
InChI Key: ZFRFBJVFEQIMLM-UHFFFAOYSA-N
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Description

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole is an organic compound characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-isocyanatophenylhydrazine with 1-methyl-1H-pyrazole-5-carboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. Advanced techniques such as continuous flow reactors may be employed to enhance the production efficiency and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition or modification of protein function. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole
  • 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole

Uniqueness

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties compared to other similar compounds. The pyrazole ring can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-isocyanatophenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-11(5-6-13-14)9-3-2-4-10(7-9)12-8-15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRFBJVFEQIMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640329
Record name 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-86-5
Record name 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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